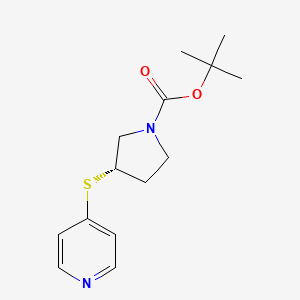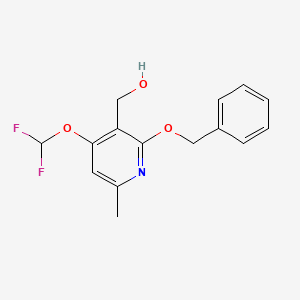![molecular formula C8H8ClN3 B13982602 (3-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B13982602.png)
(3-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine is a heterocyclic compound that features a pyrrolopyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine typically involves the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a pyrrole derivative and a suitable pyridine precursor. This step often requires the use of a strong base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide.
Amination: The final step involves the introduction of the methanamine group at the 5-position. This can be accomplished through a nucleophilic substitution reaction using a suitable amine source, such as methylamine, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The chlorine atom at the 3-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, methylamine, thiols, dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Applications De Recherche Scientifique
(3-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly kinase inhibitors and other enzyme inhibitors.
Biological Studies: The compound is studied for its interactions with biological targets, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It serves as a probe in chemical biology studies to investigate cellular pathways and molecular mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (3-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating cellular pathways. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but lacking the methanamine group.
6-chloro-1H-pyrrolo[3,2-b]pyridine: Another related compound with the chlorine atom at a different position on the pyrrolopyridine ring.
5-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine: A derivative with both chlorine and iodine substituents.
Uniqueness
(3-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine is unique due to the presence of the methanamine group at the 5-position, which imparts distinct chemical and biological properties. This functional group enhances its potential as a versatile building block in medicinal chemistry and chemical biology.
Propriétés
Formule moléculaire |
C8H8ClN3 |
|---|---|
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
(3-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine |
InChI |
InChI=1S/C8H8ClN3/c9-7-4-12-8-6(7)1-5(2-10)3-11-8/h1,3-4H,2,10H2,(H,11,12) |
Clé InChI |
CMODMYWUIXZWFF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C1C(=CN2)Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


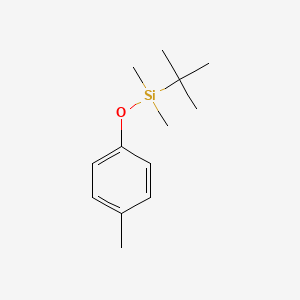
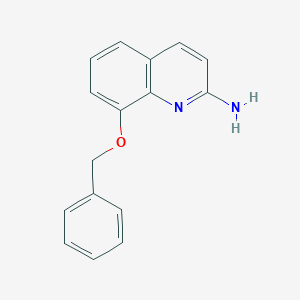
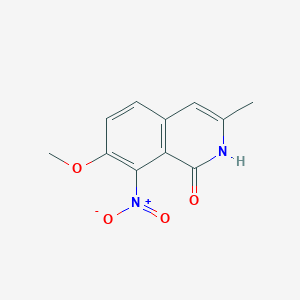

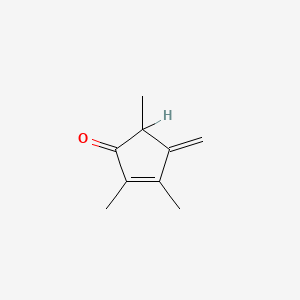
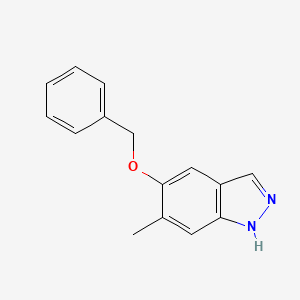
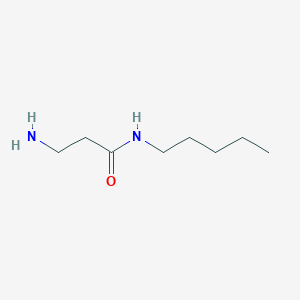
![6-Amino-5-chloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one](/img/structure/B13982548.png)
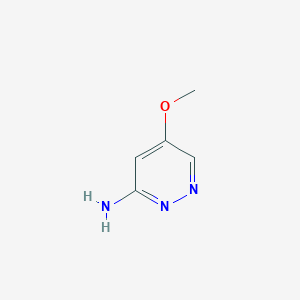
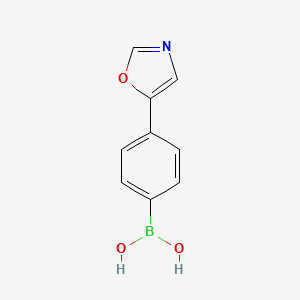

![(S)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13982584.png)
